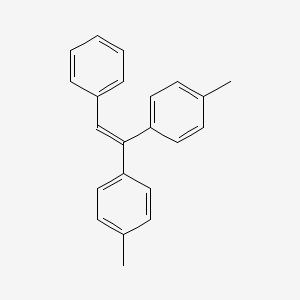![molecular formula C10H19NOS B14608908 1-[(3-Isocyanatopropyl)sulfanyl]hexane CAS No. 60853-02-3](/img/structure/B14608908.png)
1-[(3-Isocyanatopropyl)sulfanyl]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Isocyanatopropyl)sulfanyl]hexane is an organic compound that features a hexane backbone with an isocyanate group and a sulfanyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]hexane typically involves the reaction of hexane derivatives with isocyanate and sulfanyl groups. One common method is the nucleophilic substitution reaction where a hexane derivative reacts with a sulfanyl compound to introduce the sulfanyl group, followed by the addition of an isocyanate group under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]hexane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(3-Isocyanatopropyl)sulfanyl]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]hexane involves its interaction with molecular targets through its isocyanate and sulfanyl groups. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3-Isocyanatopropyl)sulfanyl]butane
- 1-[(3-Isocyanatopropyl)sulfanyl]pentane
- 1-[(3-Isocyanatopropyl)sulfanyl]heptane
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]hexane is unique due to its specific combination of a hexane backbone with both isocyanate and sulfanyl functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
60853-02-3 |
|---|---|
Formule moléculaire |
C10H19NOS |
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
1-(3-isocyanatopropylsulfanyl)hexane |
InChI |
InChI=1S/C10H19NOS/c1-2-3-4-5-8-13-9-6-7-11-10-12/h2-9H2,1H3 |
Clé InChI |
RURPTGVYWPUQNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)




![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)
![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)

![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)

